2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1-(2-isothiocyanatoethyl)-, monohydrochloride
Overview
Description
AHN 086, an irreversible ligand of "peripheral" benzodiazepine receptors.
Scientific Research Applications
Pharmacological Effects on Cardiovascular and Respiratory Systems
The compound has been studied for its effects on cardiovascular and respiratory systems when used in combination with other substances. In particular, midazolam, a water-soluble benzodiazepine, was compared with 7-chloro-1,3-dihydro-1-methyl-5-phenyl-(2H)1,4-benzodiazepin-2-one (diazepam) and other benzodiazepines to understand their pharmacokinetic properties and effects on circulation and respiration. The research indicated subtle differences in the pharmacological actions of these compounds, especially regarding their impact on systemic vascular resistance during cardiopulmonary bypass (Langrehr & Erdmann, 1981) (Langrehr & Erdmann, 1981) (Samuelson et al., 1981).
Neurological and Psychiatric Research
The compound has also been explored for its neurological and psychiatric applications. For example, a study on camazepam, a benzodiazepine with a similar structure, investigated its effects on reaction time to stimuli compared to diazepam and placebo, highlighting its minimal impact on physical performance while providing anxiolytic effects (Tallone et al., 1980).
Analgesic and Sedative Properties
The benzodiazepine derivatives, including the specific compound , have been evaluated for their analgesic and sedative properties in various clinical contexts. This includes investigations into the use of these compounds for inducing anesthesia and managing pain and anxiety levels in patients undergoing medical procedures (Fragen & Hauch, 1981) (Helcl et al., 1981).
Application in Substance Abuse and Detection
A noteworthy aspect of the research is the study on designer benzodiazepines like flubromazepam, highlighting how changes in narcotics laws have led to the emergence of uncontrolled benzodiazepines as recreational drugs or self-medication options. This research provides insights into the metabolism, pharmacokinetics, and detection challenges associated with these substances (Moosmann et al., 2013).
Properties
IUPAC Name |
7-chloro-5-(4-chlorophenyl)-1-(2-isothiocyanatoethyl)-3H-1,4-benzodiazepin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS.ClH/c19-13-3-1-12(2-4-13)18-15-9-14(20)5-6-16(15)23(8-7-21-11-25)17(24)10-22-18;/h1-6,9H,7-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUTZPYBBPRLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)Cl)CCN=C=S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145964 | |
Record name | AHN 086 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103625-22-5 | |
Record name | AHN 086 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AHN 086 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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